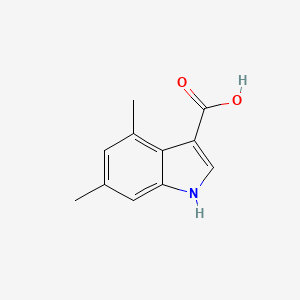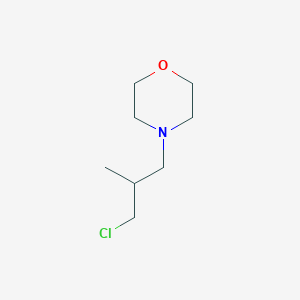
4-(3-chloro-2-methylpropyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-chloro-2-methylpropyl)morpholine is an organic compound that features a morpholine ring, a methyl group, and a chlorine atom attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chloro-2-methylpropyl)morpholine typically involves the reaction of 3-chloro-2-methyl-1-propene with morpholine. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The general reaction scheme is as follows:
ClCH2C(CH3)=CH2+Morpholine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-chloro-2-methylpropyl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Addition Reactions: The double bond in the propane backbone can participate in addition reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as 3-morpholino-2-methyl-1-alkylpropane.
Oxidation Reactions: Products may include oxidized derivatives of the original compound.
Reduction Reactions: Reduced forms of the compound, such as alcohols or alkanes, can be formed.
Applications De Recherche Scientifique
4-(3-chloro-2-methylpropyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(3-chloro-2-methylpropyl)morpholine involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with various enzymes and receptors, potentially modulating their activity. The chlorine atom and methyl group can also influence the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-2-methyl-1-propene: A precursor in the synthesis of 4-(3-chloro-2-methylpropyl)morpholine.
2-Chloro-2-methylpropane: A structurally similar compound with different reactivity.
Morpholine: A key component in the structure of this compound.
Uniqueness
This compound is unique due to the presence of both a morpholine ring and a chlorine atom on the same molecule. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C8H16ClNO |
|---|---|
Poids moléculaire |
177.67 g/mol |
Nom IUPAC |
4-(3-chloro-2-methylpropyl)morpholine |
InChI |
InChI=1S/C8H16ClNO/c1-8(6-9)7-10-2-4-11-5-3-10/h8H,2-7H2,1H3 |
Clé InChI |
HJIMOIOCTZRUKS-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1CCOCC1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


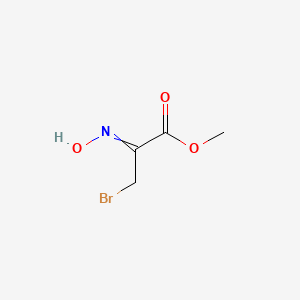
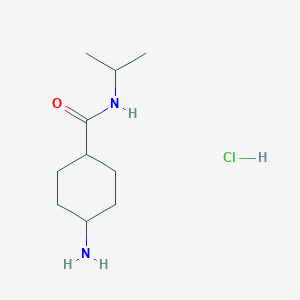


![Benzonitrile, 4-[[(4-pentylphenyl)methylene]amino]-](/img/structure/B8668354.png)
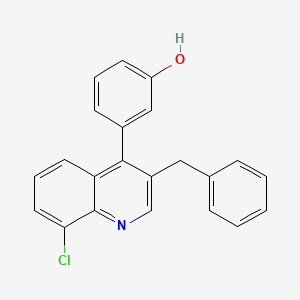
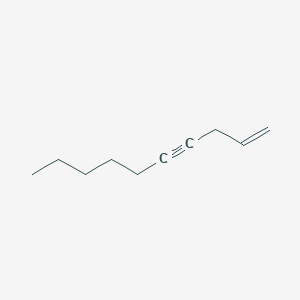
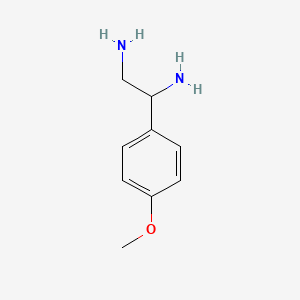

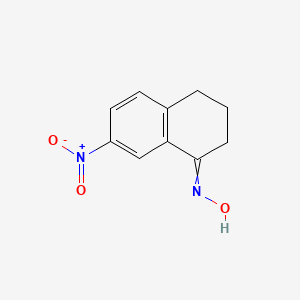
![Ethyl 2-hydroxy-2-[3-(trifluoromethyl)phenyl]ethanimidate](/img/structure/B8668388.png)

